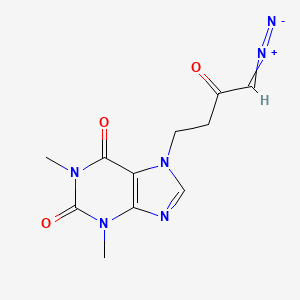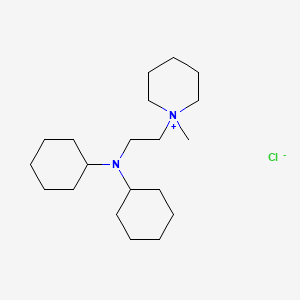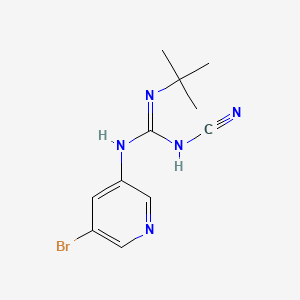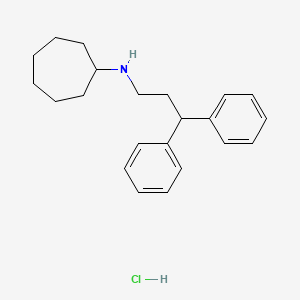
Cyclooctanecarboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctanecarboxylic anhydride is an organic compound belonging to the class of cyclic anhydrides. It is characterized by an eight-membered cycloalkane ring attached to a carboxylic anhydride functional group. This compound is of significant interest due to its unique structural properties and reactivity, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclooctanecarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of cyclooctanecarboxylic acid with acylating agents such as oxalyl chloride or trichloroisocyanuric acid in the presence of triphenylphosphine. The reaction typically occurs under mild conditions at room temperature, resulting in high yields of the anhydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclooctanecarboxylic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclooctanecarboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions:
Oxalyl Chloride: Used in the synthesis of the anhydride from the corresponding acid.
Triphenylphosphine: Acts as a catalyst in various reactions involving the anhydride.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution.
Cyclooctanecarboxylic Acid: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Cyclooctanecarboxylic anhydride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclooctane ring into complex molecules.
Biology: Employed in the modification of biomolecules through bioconjugation techniques.
Industry: Utilized in the production of polymers and other materials with specific structural properties.
Wirkmechanismus
The mechanism of action of cyclooctanecarboxylic anhydride involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is facilitated by the strained eight-membered ring, which makes the anhydride group more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxylic Anhydride: A six-membered ring anhydride with similar reactivity but different ring strain and stability.
Cyclopentanecarboxylic Anhydride: A five-membered ring anhydride with distinct reactivity and applications.
Uniqueness: Cyclooctanecarboxylic anhydride is unique due to its eight-membered ring structure, which imparts specific reactivity and stability characteristics.
Eigenschaften
CAS-Nummer |
58162-22-4 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
cyclooctanecarbonyl cyclooctanecarboxylate |
InChI |
InChI=1S/C18H30O3/c19-17(15-11-7-3-1-4-8-12-15)21-18(20)16-13-9-5-2-6-10-14-16/h15-16H,1-14H2 |
InChI-Schlüssel |
KRWXJFTYIDUSKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)C(=O)OC(=O)C2CCCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)






![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)
